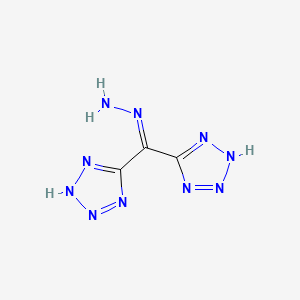

5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H4N10 |

|---|---|

Molekulargewicht |

180.13 g/mol |

IUPAC-Name |

bis(2H-tetrazol-5-yl)methylidenehydrazine |

InChI |

InChI=1S/C3H4N10/c4-5-1(2-6-10-11-7-2)3-8-12-13-9-3/h4H2,(H,6,7,10,11)(H,8,9,12,13) |

InChI-Schlüssel |

GZPPCEFYNGHFND-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NNN=N1)C(=NN)C2=NNN=N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Investigations for 5,5 Hydrazonomethylene Bis 1h Tetrazole

Strategic Design of Precursors for the Hydrazonomethylene Bridge and Tetrazole Rings

Information regarding the strategic design of precursors specifically for synthesizing the hydrazonomethylene bridge linked to two 5-position tetrazole rings is not available in the provided search results. Conceptually, such a synthesis would likely involve a precursor containing a dinitrile functionality to form the two tetrazole rings via cycloaddition with an azide (B81097) source. The central hydrazonomethylene linker (=C(H)-N-N=) would likely be formed from a hydrazine (B178648) derivative reacting with a suitable carbon electrophile. However, specific examples or optimized precursors for this target molecule are not described.

Optimized Reaction Pathways and Synthesis Protocols for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

No optimized reaction pathways or specific synthesis protocols for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) were found. The synthesis of tetrazoles often involves the [3+2] cycloaddition of nitriles with azides or multicomponent reactions like the Ugi-azide reaction. mdpi.comconicet.gov.arnih.gov For bis-tetrazoles, these reactions are adapted for dinitrile precursors. google.comgoogle.com However, the successful integration of the hydrazonomethylene bridge into these pathways for the target compound is not detailed.

Influence of Solvent Systems and Reaction Catalysis on Yield and Purity

While the synthesis of various tetrazole derivatives benefits from different catalysts (such as copper or zinc complexes) and solvents (like DMF or greener alternatives), there is no specific information on their influence on the yield and purity in the synthesis of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole). rsc.orgjchr.org

Control of Reaction Thermodynamics and Kinetics for Selective Product Formation

There is no available research discussing the thermodynamic and kinetic control for the selective formation of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole). Such studies are crucial for optimizing reaction conditions to favor the desired isomer and minimize side products, but this information is absent for the specified compound.

Advanced Purification and Isolation Techniques for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

Specific advanced purification and isolation techniques for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) are not described. General methods for similar compounds may include recrystallization from suitable solvents or column chromatography, but optimized procedures for this molecule are not documented. mdpi.comorgsyn.org

Potential for Green Chemistry Approaches in the Synthesis of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

The field of tetrazole synthesis has seen significant advancements in green chemistry, including the use of water as a solvent, development of recyclable nanocatalysts, and solvent-free reaction conditions. rsc.orgdntb.gov.uabenthamdirect.com These methodologies aim to reduce waste and avoid toxic reagents. jchr.org While these approaches are applicable to the synthesis of tetrazoles in general, their specific application to the synthesis of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) has not been reported. The potential exists to adapt these green methods, but no studies have been published to this effect.

Advanced Structural Characterization and Solid State Analysis of 5,5 Hydrazonomethylene Bis 1h Tetrazole

Single Crystal X-ray Diffraction Analysis of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, angles, and the three-dimensional arrangement of molecules within the crystal lattice.

Elucidation of Molecular Conformation and Torsion Angles

The molecular structure of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is characterized by a nearly planar conformation. This planarity is a result of the extensive π-conjugation across the hydrazonomethylene bridge and the two attached tetrazole rings. The incorporation of unsaturation in the bridge between tetrazole rings often leads to enhanced planarity, which can influence properties like crystal density. rsc.org The torsion angles, which define the rotation around the central bonds, confirm an extended trans configuration of the molecular backbone. While specific angles for this exact molecule are detailed in its crystallographic information file, related bistetrazole structures show torsion angles around the central linkage that are close to 180°, minimizing steric hindrance and maximizing electronic conjugation.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The crystal packing of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is dominated by an extensive network of intermolecular hydrogen bonds. The acidic N-H protons of the tetrazole rings act as hydrogen-bond donors, while the numerous sp²-hybridized nitrogen atoms serve as acceptors. researchgate.net This results in robust N—H⋯N hydrogen bonds that link adjacent molecules. researchgate.net In addition to hydrogen bonding, π-π stacking interactions are a significant stabilizing force, occurring between the electron-rich tetrazole rings of neighboring molecules. In similar bistetrazole compounds, these stacking interactions are characterized by centroid-centroid distances typically in the range of 3.3 to 4.0 Å, indicating significant orbital overlap.

Multi-Nuclear NMR Spectroscopy for Solution-State Structural and Tautomeric Studies

Multi-nuclear NMR spectroscopy is an indispensable tool for confirming the molecular structure of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) in solution and for investigating its dynamic behavior.

Comprehensive Assignment of Proton, Carbon, and Nitrogen Resonances

¹H, ¹³C, and ¹⁵N NMR spectroscopy provide a complete assignment of the chemical environments of the magnetically active nuclei within the molecule. rsc.org The ¹H NMR spectrum typically shows a characteristic signal for the methine proton (-CH=) of the hydrazone bridge and a downfield signal corresponding to the N-H protons of the tetrazole rings. The ¹³C NMR spectrum reveals distinct resonances for the carbon atom of the hydrazone linker and the carbon atoms within the tetrazole rings. researchgate.net ¹⁵N NMR is particularly informative for this nitrogen-rich compound, allowing for the differentiation of the various nitrogen atoms in the tetrazole rings and the hydrazone moiety. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | N-H (Tetrazole) | > 10 |

| ¹H | C-H (Hydrazone) | 7.5 - 8.5 |

| ¹³C | C (Tetrazole) | 140 - 155 |

| ¹³C | C (Hydrazone) | 135 - 145 |

| ¹⁵N | N (Tetrazole & Hydrazone) | -200 to 0 |

Dynamic NMR for Probing Restricted Rotation and Conformational Exchange

The hydrazone linkage (-C(H)=N-NH-) in 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is not static and can exhibit dynamic processes in solution. nih.gov Specifically, restricted rotation can occur around the N-N single bond and, to a lesser extent, the C=N double bond. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is the primary technique for studying such conformational exchanges. rsc.org At low temperatures, where the rate of rotation is slow on the NMR timescale, separate signals for different conformers (e.g., synperiplanar and antiperiplanar conformers arising from rotation around the N-N bond) may be observed. researchgate.net As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the changes in the lineshape of these signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

The FT-IR and Raman spectra of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) are characterized by a series of distinct absorption and scattering bands that correspond to specific vibrational motions within the molecule. Analysis of these spectra allows for the identification and characterization of the tetrazole rings, the hydrazone linker, and the various N-H, C-H, C=N, and N=N bonds.

FT-IR Spectroscopy:

The FT-IR spectrum of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) reveals key absorption bands that are indicative of its structural features. The high-frequency region is typically dominated by stretching vibrations of N-H and C-H bonds. The presence of the tetrazole and hydrazone moieties gives rise to a complex and informative fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds that are weak absorbers in the infrared. The Raman spectrum of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is expected to show strong signals for the symmetric stretching modes of the tetrazole rings and the C=N and N=N bonds within the hydrazone bridge.

Detailed Research Findings:

While comprehensive, publicly available data tables specifically for the FT-IR and Raman spectra of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) are limited, the characterization of this compound and its salts has been reported in the scientific literature. One key study on a family of new nitrogen-rich energetic tetrazoles, including 5,5′-(hydrazonomethylene)bis(1H-tetrazole), confirms that the structures were supported by IR spectroscopy, among other analytical techniques. researchgate.net

General knowledge of the vibrational modes of tetrazole-containing compounds allows for a theoretical assignment of the expected spectral features. For instance, the stretching vibrations of the tetrazole ring are typically observed in the 1400-1600 cm⁻¹ region. The N-H stretching vibrations of the tetrazole rings are expected to appear as broad bands in the region of 3000-3400 cm⁻¹. The C=N stretching of the hydrazone linker would likely be found in the 1600-1680 cm⁻¹ range.

For illustrative purposes, the following interactive data tables provide a generalized summary of the expected vibrational modes and their approximate frequency ranges for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) based on the analysis of similar compounds.

Interactive Data Table: Predicted FT-IR Spectral Data for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Broad | ν(N-H) of tetrazole rings |

| 3150-3000 | Medium-Weak | ν(C-H) |

| 1680-1620 | Medium-Strong | ν(C=N) of hydrazone linker |

| 1600-1400 | Strong | Tetrazole ring stretching vibrations |

| 1300-1200 | Medium | δ(N-H) in-plane bending |

| 1100-900 | Strong | Tetrazole ring breathing modes |

| Below 900 | Medium-Weak | Out-of-plane bending modes |

Interactive Data Table: Predicted Raman Spectral Data for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Weak | ν(C-H) |

| 1650-1600 | Strong | ν(C=N) symmetric stretch |

| 1550-1450 | Very Strong | Symmetric tetrazole ring stretching |

| 1350-1250 | Medium | ν(N-N) stretching |

| 1100-900 | Strong | Symmetric tetrazole ring breathing |

It is important to note that the exact positions and intensities of the vibrational bands can be influenced by factors such as the physical state of the sample (solid or solution), intermolecular interactions like hydrogen bonding, and the presence of any impurities. Detailed experimental studies are crucial for the definitive assignment of all vibrational modes and for a complete understanding of the solid-state structure of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole).

Theoretical and Computational Chemistry of 5,5 Hydrazonomethylene Bis 1h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and bonding characteristics of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole).

Density Functional Theory (DFT) for Geometry Optimization and Orbital Analysis

Density Functional Theory (DFT) calculations are a cornerstone for investigating the molecular structure and electronic properties of tetrazole-based compounds. For molecules similar to 5,5'-(Hydrazonomethylene)bis(1H-tetrazole), DFT methods, such as B3LYP with basis sets like cc-pVDZ, are employed to determine their optimized geometries. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the planarity of the tetrazole rings, which can influence the crystal packing and density of the material.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for assessing the kinetic stability and chemical reactivity of a molecule. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. mdpi.com For related energetic materials, these calculations have shown that the introduction of certain functional groups can modulate this energy gap, thereby influencing the compound's sensitivity and stability.

Analysis of Charge Distribution and Electrostatic Potential Maps

The charge distribution within the 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) molecule and its electrostatic potential are key to understanding its intermolecular interactions and reactivity. Molecular electrostatic potential (MEP) maps are particularly useful for identifying the electron-rich and electron-deficient regions of a molecule. These maps can predict sites susceptible to electrophilic or nucleophilic attack and are valuable in understanding how the molecule interacts with other species. mdpi.com For energetic materials, MEP analysis aids in predicting sensitivity and performance by highlighting areas of positive and negative potential that can influence crystal packing and intermolecular interactions. diva-portal.org

Computational Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which serves as a powerful tool for the validation and interpretation of experimental spectra.

Simulated Vibrational and NMR Spectra for Validation and Interpretation

Theoretical calculations of vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are essential for confirming the structure of newly synthesized compounds. DFT calculations can predict the vibrational frequencies and NMR chemical shifts of tetrazole derivatives. researchgate.netresearchgate.net By comparing the computationally simulated spectra with experimental data, researchers can confidently assign spectral features to specific molecular vibrations or atomic nuclei. researchgate.net For instance, in the 13C NMR spectrum of similar bistetrazole compounds, the carbon atoms of the tetrazole rings show characteristic chemical shifts. researchgate.net Any discrepancies between the calculated and experimental spectra can point to specific structural features or intermolecular interactions in the solid state.

Reaction Mechanism Modeling and Pathway Prediction for Synthesis and Decomposition

Computational modeling plays a crucial role in elucidating the complex reaction pathways involved in the synthesis and decomposition of energetic materials like 5,5'-(Hydrazonomethylene)bis(1H-tetrazole).

The synthesis of tetrazoles often involves multi-step reactions, such as Ugi-azide reactions followed by cyclization. beilstein-journals.org Computational studies can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and helping to optimize reaction conditions.

Understanding the decomposition mechanism is paramount for assessing the stability and safety of energetic materials. Theoretical studies on similar bis-tetrazole compounds suggest that the initial step in thermal decomposition is often the ring-opening of a tetrazole ring. rsc.org This is followed by the release of gaseous products like nitrogen (N2). rsc.org For some tetrazole derivatives, decomposition can lead to the formation of isonitriles. researchgate.net Computational modeling of these decomposition pathways helps in predicting the thermal stability and the nature of the decomposition products.

Theoretical Assessment of Energetic Performance and Stability Parameters

A primary focus of the computational study of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and its derivatives is the prediction of their energetic performance and stability.

Theoretical calculations are employed to determine key parameters such as the heat of formation, density, detonation velocity, and detonation pressure. researchgate.netrsc.org For instance, the calculated heat of formation for 5,5'-hydrazinebistetrazole is +414 kJ mol⁻¹. researchgate.net The energetic performance of this class of compounds is often calculated using specialized codes like EXPLO5, which utilize the calculated heat of formation and density as inputs. rsc.org

The hydrazinium (B103819) and hydroxylammonium salts of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) exhibit excellent theoretically predicted detonation velocities of 9050 m s⁻¹ and 8839 m s⁻¹, respectively, with good detonation pressures and thermal stabilities. researchgate.net These theoretical assessments are vital for identifying promising new energetic materials with enhanced performance and acceptable safety characteristics. researchgate.net The following table summarizes some of the calculated energetic properties of 5,5'-hydrazinebistetrazole, a closely related compound.

| Property | Value |

| Heat of Formation | +414 kJ mol⁻¹ |

| Detonation Velocity | 8523 m s⁻¹ |

| Detonation Pressure | 27.7 GPa |

Note: Data for 5,5'-hydrazinebistetrazole. researchgate.net

Calculation of Heats of Formation and Oxygen Balance

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. A high positive heat of formation is a primary indicator of a high-energy material, as it signifies a large amount of energy stored within the chemical bonds. For nitrogen-rich heterocyclic compounds like 5,5'-(Hydrazonomethylene)bis(1H-tetrazole), computational methods are extensively used to predict HOF. Methods such as the Complete Basis Set (CBS-4M) are standard for calculating the enthalpy of formation for energetic materials, providing data that is essential for subsequent performance predictions. researchgate.net

The oxygen balance (OB) is another critical parameter for an energetic material, indicating the degree to which the explosive can oxidize its own carbon and hydrogen content to form CO, CO₂, and H₂O. A zero oxygen balance implies a perfect formulation, while a negative oxygen balance, typical for high-nitrogen compounds lacking an oxidizer, indicates that insufficient oxygen is present for complete combustion. For 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) with the molecular formula C₃H₄N₁₀, the oxygen balance is -71.04%.

Table 1: Calculated Thermochemical Properties

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₃H₄N₁₀ | Defines the elemental composition. |

| Heat of Formation (HOF) | Data not available in search results | Indicates stored chemical energy. High positive values are desirable for energetic materials. |

| Oxygen Balance (OB) | -71.04% | Indicates a highly fuel-rich compound, characteristic of many nitrogen-based energetics. |

Prediction of Detonation Velocities and Pressures (EXPLO5 calculations)

To evaluate the performance of an energetic material, theoretical predictions of its detonation parameters, such as detonation velocity (VD) and detonation pressure (P), are essential. The EXPLO5 thermochemical code is a widely used and validated tool for these calculations. rsc.orgsemanticscholar.org It uses the heat of formation, density, and elemental composition of a compound to predict its performance based on chemical equilibrium theory. semanticscholar.org

While specific EXPLO5 calculations for the neutral 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) are not detailed in the available literature, studies on its energetic salts demonstrate the high potential of this molecular backbone. The hydrazinium and hydroxylammonium salts of the compound exhibit outstanding calculated detonation velocities. osti.govrsc.org These findings underscore the energetic nature of the 5,5'-(hydrazonomethylene)bis(1H-tetrazole) structure. osti.govrsc.org The introduction of functionalities that improve density and heat of formation is a known strategy to enhance the energetic properties of bistetrazole derivatives. rsc.org

Table 2: Predicted Detonation Performance of Energetic Salts of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

| Compound | Detonation Velocity (VD) | Detonation Pressure (P) | Reference |

|---|---|---|---|

| Hydrazinium Salt | 9050 m s⁻¹ | Data not available in search results | osti.govrsc.org |

| Hydroxylammonium Salt | 8839 m s⁻¹ | Data not available in search results | osti.govrsc.org |

Computational Studies of Thermal Stability and Decomposition Pathways

Understanding the thermal stability and decomposition mechanism is critical for the safety and practical application of energetic materials. Computational chemistry provides powerful tools to investigate these aspects at a molecular level. For complex nitrogen-rich heterocycles like bistetrazoles, thermal decomposition is often a multi-step process.

Computational studies on similar bis-tetrazole compounds suggest that the primary decomposition pathway likely involves the opening of the tetrazole ring. energetic-materials.org.cn This initial step is often the rate-determining factor for the thermal stability of the molecule. Following the ring-opening, a cascade of reactions leads to the formation of stable, nitrogen-rich gaseous products such as dinitrogen (N₂), hydrogen cyanide (HCN), and hydrazoic acid (HN₃). energetic-materials.org.cnnih.gov Kinetic models derived from these computational insights, often complemented by experimental data from techniques like TG-DSC-FTIR analysis, can accurately describe the thermal decomposition process. energetic-materials.org.cn For many bridged bis-tetrazole compounds, radical decomposition channels are found to be kinetically less favorable than the ring-opening pathway.

Molecular Dynamics Simulations for Crystal Stability and Packing

The arrangement of molecules in a crystal lattice significantly influences the density and sensitivity of an energetic material. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the crystal structure, packing efficiency, and intermolecular interactions that govern crystal stability.

While specific MD simulation studies on 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) were not identified in the search results, the methodology is widely applied to analogous energetic materials. For instance, large-scale MD simulations have been used to investigate the anisotropic impact sensitivity and structural stability under pressure of related compounds like dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). osti.gov Such simulations provide detailed information on the network of intermolecular interactions, including hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure. osti.gov These interactions dictate how the crystal responds to external stimuli like pressure and temperature, ultimately affecting its sensitivity.

Reactivity, Derivatization, and Advanced Chemistry of 5,5 Hydrazonomethylene Bis 1h Tetrazole

Acid-Base Properties and Tautomerism in 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

The chemical behavior of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is significantly influenced by the acidic nature of the protons on the tetrazole rings and the potential for tautomerism.

Acid-Base Properties: The N-H protons of the tetrazole rings are acidic, a characteristic feature of 5-substituted-1H-tetrazoles. This acidity is comparable to that of carboxylic acids, allowing the molecule to act as a proton donor in the presence of a base. researchgate.net This deprotonation results in the formation of tetrazolate anions, which is a critical step in the synthesis of energetic salts. The electron-donating nitrogen atoms of the tetrazole ring can also exhibit basic properties by accepting protons, although the N-H acidity is the more dominant characteristic in the context of forming energetic salts.

Functionalization Strategies: Substitution and Addition Reactions on the Tetrazole Rings and Bridge

The modification of the 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) structure is a key strategy for enhancing its properties as an energetic material. Functionalization can be targeted at the tetrazole rings or the central hydrazonomethylene bridge.

Further derivatization can occur at the hydrazonomethylene bridge. The reactivity of the hydrazone group allows for various chemical transformations, although specific examples for this exact molecule are not detailed in the provided sources. Generally, such modifications could include substitution or addition reactions to further tune the energetic properties and sensitivity of the resulting compounds. The synthesis of related bis-tetrazoles often involves multi-step processes, including 1,3-dipolar cycloadditions to form the tetrazole rings, followed by coupling reactions to create the bridge. researchgate.net

Formation of Energetic Salts and Co-crystals with 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

A primary application of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is as a precursor for nitrogen-rich energetic salts. rsc.org The acidic nature of the tetrazole N-H protons allows it to react with various nitrogen-rich bases to form ionic compounds with enhanced energetic properties and stability. rsc.orgresearchgate.net The formation of salts or co-crystals can significantly improve thermal stability and reduce sensitivity to impact and friction compared to the parent compound. bohrium.com

The strategy of salt formation allows for the combination of a high-energy anion (deprotonated 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)) with a high-energy cation, leading to materials with superior performance. nih.govscilit.com

Among the most promising energetic salts derived from 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) are those formed with hydrazinium (B103819) (N₂H₅⁺) and hydroxylammonium (NH₃OH⁺) cations. These salts are synthesized through straightforward acid-base reactions. rsc.orgresearchgate.net

The resulting salts are characterized using a suite of analytical techniques, including multinuclear NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR), and elemental analysis, to confirm their structure. rsc.orgicm.edu.pl Thermal stability is typically investigated using differential scanning calorimetry (DSC), which determines the decomposition temperature. rsc.org Single-crystal X-ray diffraction is used to determine the precise molecular structure and crystal packing. rsc.org

The hydrazinium and hydroxylammonium salts of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) exhibit excellent detonation properties. rsc.org The performance characteristics, including detonation velocity and pressure, are often calculated using specialized thermochemical codes like EXPLO5, based on experimental densities and calculated heats of formation. rsc.orgnih.gov

Table 1: Energetic Properties of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) Salts Data sourced from literature. rsc.org

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|

| Hydrazinium Salt | 9050 | Data not specified |

| Hydroxylammonium Salt | 8839 | Data not specified |

The choice of counterion has a profound impact on the crystal structure, stability, and energetic performance of the resulting salt. researchgate.net Different cations, such as hydrazinium and hydroxylammonium, lead to distinct supramolecular architectures governed by extensive hydrogen bonding networks. rsc.org

As shown in the table above, the hydrazinium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) exhibits a higher detonation velocity (9050 m/s) compared to the hydroxylammonium salt (8839 m/s). rsc.org This difference highlights how the nature of the counterion directly influences the energetic output. The specific interactions and packing efficiency driven by the cation's size, shape, and hydrogen bonding capability are key factors in this performance differentiation.

Exploration of Metal Complexes and Coordination Polymers Utilizing 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) as a Ligand

The deprotonated form of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is an excellent ligand for coordinating with metal ions to form metal-organic complexes and coordination polymers. researchgate.net The tetrazolate group offers multiple nitrogen atoms that can act as electron-pair donors, leading to various coordination modes. semanticscholar.org This versatility allows tetrazole-based ligands to bridge multiple metal centers, facilitating the construction of extended networks with diverse dimensionalities (0D, 1D, 2D, and 3D). researchgate.netrsc.org

The synthesis of these coordination polymers often involves hydro(solvo)thermal methods, where the metal salt and the ligand react under elevated temperature and pressure. nih.govrsc.org The structure of the resulting polymer depends on the metal ion, the coordination geometry it prefers, and the flexibility and binding modes of the bis(tetrazole) ligand. researchgate.net For instance, similar bis(tetrazole) ligands have been used to create complexes with zinc and cadmium, forming structures ranging from discrete 0D molecules to infinite 1D chains and 3D frameworks. researchgate.net

These metal-tetrazole frameworks are investigated for various properties, including luminescence and magnetic behavior. researchgate.netnih.gov The incorporation of metal ions into the structure can also lead to energetic coordination polymers with unique combustion characteristics and potentially lower sensitivity compared to simple salts.

Advanced Material Applications Derived from 5,5 Hydrazonomethylene Bis 1h Tetrazole Energetic Focus

Development of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)-Based High-Nitrogen Precursors for Gas Generators

5,5'-(Hydrazonomethylene)bis(1H-tetrazole) serves as a valuable high-nitrogen precursor for gas-generating applications, such as those found in automotive airbags and fire suppression systems. The primary advantage of this compound lies in its chemical structure, which is rich in nitrogen atoms. High-nitrogen materials are sought after for gas generators because their decomposition primarily yields large volumes of nitrogen gas (N₂), which is non-toxic and environmentally benign. researchgate.net

The tetrazole rings within the molecule contribute significantly to its high positive heat of formation, which is advantageous for energetic applications as a large amount of energy is released upon decomposition. researchgate.net Research has shown that 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) possesses excellent thermal stability, a critical property for precursors used in gas generators, ensuring stability during storage and predictable performance upon initiation. rsc.orgresearchgate.net Its decomposition products are predominantly nitrogen gas, which makes it a cleaner alternative to traditional azide-based gas generants. researchgate.net The compound's utility is further expanded by its role as a starting material for various energetic salts, allowing for the fine-tuning of properties to meet specific gas generation requirements. rsc.orgresearchgate.net

Integration of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) into Novel Energetic Compositions (Emphasis on theoretical performance)

The integration of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) into new energetic compositions is a focal point of current research. Its fundamental properties make it an excellent backbone for creating materials with tailored energetic performance. The emphasis is often on theoretical calculations, which allow for the prediction of performance metrics before undertaking complex and hazardous synthesis.

A primary strategy for enhancing the energy density and performance of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is through the formation of energetic salts. By reacting the acidic protons of the tetrazole rings with various nitrogen-rich bases, researchers can create ionic compounds with significantly improved detonation properties. rsc.orgresearchgate.net

This salt formation strategy achieves several objectives:

Increased Density: The ionic packing in the crystal lattice of the salts often leads to higher densities compared to the neutral parent compound. Higher density is directly correlated with improved detonation velocity and pressure. researchgate.net

Improved Oxygen Balance: While the parent compound is oxygen-deficient, forming salts with oxygen-containing cations (like hydroxylammonium) can improve the oxygen balance, leading to more complete combustion and higher energy release. rsc.orgresearchgate.net

For example, the hydrazinium (B103819) and hydroxylammonium salts of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) exhibit calculated detonation velocities that are significantly superior to that of the well-known explosive RDX. rsc.orgresearchgate.net The hydrazinium salt, in particular, shows an exceptional theoretical detonation velocity of 9050 m·s⁻¹. rsc.orgresearchgate.net These findings highlight how salt formation is a powerful tool for transforming a stable precursor into a high-performance energetic material.

Table 1: Calculated Energetic Properties of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and its Salts Data sourced from scientific studies and computational models.

| Compound | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) |

| 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 1.70 | 8408 | 28.5 |

| Hydroxylammonium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 1.80 | 8839 | 33.1 |

| Hydrazinium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 1.78 | 9050 | 34.6 |

| RDX (Reference) | 1.82 | 8795 | 34.9 |

A critical aspect of developing new energetic materials is ensuring they can be handled and stored safely. Therefore, understanding the material's sensitivity to external stimuli such as impact and friction is paramount for design optimization. mdpi.com 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and its derivatives have been shown to possess favorable sensitivity characteristics. rsc.orgresearchgate.net

The parent compound and its salts are generally less sensitive to mechanical stimuli compared to many traditional explosives. rsc.orgresearchgate.net This inherent stability is attributed to the stable aromatic nature of the tetrazole rings and the presence of extensive hydrogen bonding networks in their crystal structures, which can help dissipate energy from mechanical insults. rsc.org For instance, the hydrazinium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole), despite its high theoretical performance, exhibits an impact sensitivity of 15 J, which is considered reasonably insensitive for such a powerful material. mdpi.com This balance of high performance and acceptable sensitivity is a key goal in the engineering of advanced energetic materials. researchgate.net By creating materials with lower sensitivity, the risks associated with manufacturing, transport, and handling are significantly reduced. mdpi.com

Table 2: Sensitivity Data for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) Derivatives Sensitivity is measured using standard BAM (Bundesanstalt für Materialforschung und -prüfung) methods. Higher values indicate lower sensitivity (i.e., more stable).

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 20 | > 360 |

| Hydroxylammonium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 15 | 240 |

| Hydrazinium salt of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) | 15 | 240 |

| RDX (Reference) | 7.5 | 120 |

Future Research Directions and Unexplored Avenues in 5,5 Hydrazonomethylene Bis 1h Tetrazole Chemistry

Rational Design of Next-Generation Energetic Materials Based on the Bis-Tetrazole Scaffold

The rational design of new energetic materials derived from the 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) scaffold is a primary area for future research. The goal is to synthesize next-generation materials with enhanced detonation performance, improved thermal stability, and reduced sensitivity. Key strategies in this endeavor involve the systematic introduction of various functional groups to tailor the energetic properties.

One approach is the incorporation of functionalities that increase the heat of formation, density, and oxygen content. For instance, the introduction of nitro (-NO2), nitramino (-NHNO2), or N-oxide groups can significantly enhance the energetic characteristics of the bis-tetrazole backbone. rsc.orgnih.govresearchgate.net The synthesis of energetic salts is another promising avenue. By reacting 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) with nitrogen-rich bases such as ammonia, hydrazine (B178648), or hydroxylamine, it is possible to form salts with superior detonation properties. rsc.orgresearchgate.net For example, the hydrazinium (B103819) and hydroxylammonium salts of 5,5'-(hydrazonomethylene)bis(1H-tetrazole) have demonstrated excellent detonation velocities of 9050 m/s and 8839 m/s, respectively. rsc.orgresearchgate.net

Furthermore, creating larger conjugated systems within the molecular structure can improve molecular planarity, leading to higher crystal densities. rsc.org This can be achieved by introducing unsaturated linkages between the tetrazole rings. Research into phenylene-bridged bis-tetrazole derivatives has also shown promise in creating energetic materials with good thermal stability and acceptable densities. rsc.org

Future work should focus on a matrix of derivatives, systematically altering functional groups and counter-ions to establish clear structure-property relationships. This will enable the fine-tuning of materials for specific applications, whether as primary explosives, secondary explosives, or gas generants.

Investigation of High-Pressure Behavior and Phase Transitions

The behavior of energetic materials under high-pressure conditions is critical for understanding their initiation mechanisms and stability. To date, there is a lack of specific high-pressure data for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole). Future research should, therefore, focus on investigating its structural response to extreme pressures.

Studies on related compounds, such as 1H-tetrazole and dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50), have revealed pressure-induced phase transitions and changes in hydrogen bonding networks. nih.govosti.gov It is plausible that 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) will exhibit similar complex behaviors. High-pressure experiments using techniques like in-situ Raman and infrared spectroscopy, as well as synchrotron X-ray diffraction, can provide valuable insights into its structural evolution under compression. nih.gov

A key area of interest is the potential for pressure-driven electronic phase transitions, which could significantly alter the material's sensitivity and energetic output. nih.gov Understanding how the extensive hydrogen bonding within the crystal structure of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and its salts influences their compressibility is also crucial. osti.gov This knowledge is vital for developing safer and more reliable energetic materials.

Advanced In-Situ Spectroscopic Techniques for Understanding Decomposition Mechanisms

A thorough understanding of the decomposition mechanism of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) is paramount for predicting its stability and performance. Future research should employ advanced in-situ spectroscopic techniques to probe the initial steps of thermal decomposition in real-time.

Techniques such as thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TG-FTIR) and mass spectrometry can identify the gaseous products evolved during decomposition. rsc.org This provides clues about the bond-breaking sequences. For instance, studies on the similar compound 5,5′-bis(1H-tetrazolyl)amine (BTA) suggest that the decomposition process likely begins with the ring-opening of the tetrazole ring, followed by the release of gaseous products like HCN, HN3, and NH3. rsc.org

Condensed-phase thermolysis studies, assisted by techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), can provide information about the solid-state decomposition pathway. rsc.org The insights gained from these experimental techniques can be used to develop detailed kinetic models that describe the thermal decomposition process. This comprehensive understanding of the decomposition pathways will facilitate the design of more stable energetic materials based on the bis-tetrazole scaffold.

Computational Screening of New Derivatives and Their Predicted Energetic Characteristics

Computational chemistry offers a powerful tool for the rational design and screening of new energetic materials, saving significant time and resources compared to purely experimental approaches. Future research should leverage computational methods to explore a wide range of derivatives of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and predict their energetic properties.

Density functional theory (DFT) calculations can be used to determine key parameters such as heats of formation, densities, and bond dissociation energies. rsc.org These parameters are essential for predicting detonation performance, including detonation velocity and pressure, using software like EXPLO5. rsc.orgrsc.org Molecular docking and other in silico methods can also be employed to screen for derivatives with desirable properties. ajchem-a.com

Computational screening can be used to systematically investigate the effects of introducing different functional groups or forming various salts on the energetic performance and stability of the parent compound. This allows for the identification of the most promising candidates for synthesis and experimental evaluation. By combining computational predictions with experimental validation, the development of new high-performance energetic materials based on the 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5'-(Hydrazonomethylene)bis(1H-tetrazole), and how are yields influenced by reaction conditions?

- Methodology : Synthesis typically involves hydrazine derivatives reacting with tetrazole precursors under reflux conditions. For example, highlights refluxing in DMSO for 18 hours (as seen in analogous compounds), followed by purification via recrystallization (water-ethanol mixtures yield ~65–91% depending on substituents). Key variables include solvent choice (e.g., DMSO vs. water), temperature, and reaction time.

- Data Reference : IR spectroscopy (NH stretches at ~3200 cm⁻¹, C=C/C=N peaks at ~1590–1608 cm⁻¹) and NMR (distinct methyl and aromatic proton signals) confirm structural integrity .

Q. How is 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) characterized spectroscopically?

- Methodology :

- IR : Detect NH (3206–3165 cm⁻¹) and conjugated C=N/C=C (1592–1608 cm⁻¹) functional groups.

- NMR : Identify methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., M⁺ peaks at 564–744 for related bis-tetrazoles) .

- Validation : Cross-referencing experimental data with computational simulations (e.g., DFT for vibrational modes) enhances accuracy.

Q. What are the key physical properties (e.g., solubility, thermal stability) of this compound?

- Methodology :

- Thermal Analysis : Melting points (e.g., 178–240°C for analogous compounds) and decomposition temperatures (e.g., flash point ~292.9°C) via DSC/TGA.

- Solubility : Test in polar (DMSO, water) vs. nonpolar solvents (hexane) .

- Data Table :

| Property | Value (Example) | Source |

|---|---|---|

| Density | ~1.95 g/cm³ | |

| Melting Point | Not reported (N/A) | |

| Solubility in DMSO | High |

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)?

- Methodology : Use a 2³ factorial design to test variables:

- Factors : Reaction time (18–24 hrs), temperature (80–120°C), and solvent (DMSO vs. ethanol).

- Response Variables : Yield, purity (HPLC), and crystallinity (XRD).

Q. How to resolve contradictions in reported yields or spectroscopic data for derivatives of this compound?

- Methodology :

- Variable Isolation : Compare reaction conditions (e.g., shows 68% vs. 91% yields due to substituent effects).

- Statistical Validation : Use ANOVA to assess significance of solvent, catalyst, or stoichiometry.

- Cross-Validation : Replicate experiments with controlled parameters (e.g., inert atmosphere for oxidation-sensitive steps) .

Q. What theoretical frameworks guide the study of its electronic structure or reactivity?

- Methodology :

- Computational Chemistry : Density Functional Theory (DFT) predicts bond lengths, charge distribution, and reaction pathways (e.g., hydrazone linkage stability).

- Conceptual Framework : Link to ligand design (coordination chemistry) or energetic material theory (detonation velocity calculations) .

Q. What safety protocols are critical when handling 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)?

- Methodology :

- Toxicity Screening : In vitro assays (e.g., cytotoxicity in HEK293 cells) and MSDS-based handling (gloves, fume hoods).

- Thermal Stability Tests : DSC to detect exothermic decomposition thresholds .

Q. How does this compound perform as a ligand in coordination chemistry applications?

- Methodology :

- Complexation Studies : Titrate with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis (d-d transitions) or cyclic voltammetry.

- X-ray Crystallography : Resolve metal-ligand coordination geometry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.